H-D-Asp(OtBu)-OH
    H-D-Asp(OtBu)-OH
        
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        64960-75-4    
    
    
        VCID:
        
        VC21543024    
        
        InChI:
        
        InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m1/s1    
    
        
        SMILES:
        
        CC(C)(C)OC(=O)CC(C(=O)O)N    
    
        
        Molecular Formula:
        
        C8H15NO4    
    
        
        Molecular Weight:
        
        189,22*18,01 g/mole    
    
H-D-Asp(OtBu)-OH
CAS No.: 64960-75-4
Cat. No.: VC21543024
Molecular Formula: C8H15NO4
Molecular Weight: 189,22*18,01 g/mole
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 64960-75-4 | 
|---|---|
| Molecular Formula | C8H15NO4 | 
| Molecular Weight | 189,22*18,01 g/mole | 
| IUPAC Name | (2R)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | 
| Standard InChI | InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m1/s1 | 
| Standard InChI Key | MXWMFBYWXMXRPD-RXMQYKEDSA-N | 
| Isomeric SMILES | CC(C)(C)OC(=O)C[C@H](C(=O)[O-])[NH3+] | 
| SMILES | CC(C)(C)OC(=O)CC(C(=O)O)N | 
| Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)[O-])[NH3+] | 
                             Mass Molarity Calculator 
                        - mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume
 
                             Molecular Mass Calculator